molecular formula C18H25N3O4S B11825647 tert-Butyl 2-(((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)methyl)piperidine-1-carboxylate

tert-Butyl 2-(((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)methyl)piperidine-1-carboxylate

Cat. No.: B11825647
M. Wt: 379.5 g/mol
InChI Key: QTRWPWQVSSODMA-UHFFFAOYSA-N
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Description

tert-Butyl 2-(((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)methyl)piperidine-1-carboxylate is a sophisticated chemical building block designed for advanced medicinal chemistry and drug discovery research. This compound features a piperidine core, a prevalent scaffold in bioactive molecules, which is functionalized with a Boc (tert-butoxycarbonyl) protecting group to allow for selective deprotection and further synthetic manipulation. The structure is further capped with a benzo[d]isothiazole 1,1-dioxide moiety, a key pharmacophore known for its diverse biological interactions. Compounds incorporating the benzo[d]isothiazole 1,1-dioxide (saccharin) group have been extensively explored in neuroscience, with research indicating their potential to interact with various receptors and enzymes within the central nervous system (CNS) . This makes the reagent a valuable intermediate for synthesizing and optimizing potential therapeutic agents for neurological and psychiatric disorders such as schizophrenia, depression, and anxiety . The specific molecular architecture of this compound, which combines a protected piperidine with a polar sulfonamide-like group from the isothiazole dioxide, is engineered to improve drug-like properties. This includes enhancing solubility and bioavailability in early-stage lead compounds, providing researchers with a versatile starting point for structure-activity relationship (SAR) studies . It serves as a key precursor in the development of novel biologically active molecules, enabling researchers to efficiently create libraries of derivatives for high-throughput screening and pharmacological evaluation. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C18H25N3O4S

Molecular Weight

379.5 g/mol

IUPAC Name

tert-butyl 2-[[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]methyl]piperidine-1-carboxylate

InChI

InChI=1S/C18H25N3O4S/c1-18(2,3)25-17(22)21-11-7-6-8-13(21)12-19-16-14-9-4-5-10-15(14)26(23,24)20-16/h4-5,9-10,13H,6-8,11-12H2,1-3H3,(H,19,20)

InChI Key

QTRWPWQVSSODMA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CN=C2C3=CC=CC=C3S(=O)(=O)N2

Origin of Product

United States

Preparation Methods

Piperidine Functionalization

The piperidine ring is functionalized at the 2-position with an aminomethyl group. One method involves:

  • Boc protection : Treating piperidine with di-tert-butyl dicarbonate in the presence of a base (e.g., NaOH) to form tert-butyl piperidine-1-carboxylate.

  • Nitrogen alkylation : Reacting the Boc-protected piperidine with formaldehyde and ammonium chloride under reductive amination conditions (e.g., NaBH3CN) to introduce the aminomethyl group.

Reaction conditions :

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Temperature: 0–25°C for Boc protection; 50–60°C for reductive amination.

  • Yield: ~70–85% after column chromatography.

Synthesis of Benzo[d]isothiazole 1,1-Dioxide Derivative

Oxidation of Benzo[d]isothiazole

3-Aminobenzo[d]isothiazole is oxidized to its 1,1-dioxide form using hydrogen peroxide (H2O2) in acetic acid:

Benzo[d]isothiazole+2H2O2AcOHBenzo[d]isothiazole 1,1-dioxide+2H2O\text{Benzo[d]isothiazole} + 2 \, \text{H}2\text{O}2 \xrightarrow{\text{AcOH}} \text{Benzo[d]isothiazole 1,1-dioxide} + 2 \, \text{H}_2\text{O}

Optimization notes :

  • Excess H2O2 (3 equiv.) ensures complete oxidation.

  • Reaction time: 6–8 hours at 80°C.

  • Yield: 90–95% after recrystallization.

Coupling Strategies

Nucleophilic Substitution

The aminomethyl group on the piperidine intermediate reacts with the electrophilic carbon adjacent to the sulfone group in benzo[d]isothiazole 1,1-dioxide:

Piperidine-Boc-NHCH2-+Benzo[d]isothiazole-SO2-NHTarget compound+HX\text{Piperidine-Boc-NHCH}2\text{-} + \text{Benzo[d]isothiazole-SO}2\text{-NH} \rightarrow \text{Target compound} + \text{HX}

Conditions :

  • Base: Triethylamine (TEA) or K2CO3 to scavenge HX.

  • Solvent: DMF or acetonitrile.

  • Temperature: 80–100°C for 12–24 hours.

Reductive Amination Alternative

If the benzo[d]isothiazole derivative contains a ketone or aldehyde group, reductive amination with the piperidine-Boc intermediate could proceed using NaBH3CN or H2/Pd-C.

Purification and Characterization

Chromatographic Techniques

  • Flash column chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent removes unreacted starting materials.

  • Recrystallization : Ethanol/water mixtures improve purity (>95%).

Spectroscopic Validation

  • 1H NMR : Key signals include Boc tert-butyl protons (δ 1.4 ppm), piperidine methylene (δ 2.8–3.2 ppm), and aromatic protons from the benzo[d]isothiazole moiety (δ 7.2–7.8 ppm).

  • MS (ESI+) : Molecular ion peak at m/z 379.5 [M+H]+ confirms molecular weight.

Synthetic Challenges and Mitigation Strategies

ChallengeSolution
Low coupling efficiencyUse polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.
Boc group instability under acidic conditionsMaintain pH >7 during reactions; avoid strong acids.
Benzo[d]isothiazole oxidation overrunQuench excess H2O2 with NaHSO3 post-reaction.

Scalability and Industrial Relevance

The patent-sourced method for analogous compounds (e.g., WO2014200786A1) highlights scalability through:

  • Batch reactor use : 10–15°C initial cooling prevents exothermic side reactions.

  • Catalyst recycling : Pd-based catalysts recoverable via filtration.

Emerging Methodologies

Microwave-Assisted Synthesis

Reduces reaction times for coupling steps (e.g., 1 hour vs. 24 hours conventional).

Flow Chemistry Applications

Continuous flow systems improve heat management and reproducibility during oxidation and coupling.

Chemical Reactions Analysis

Hydrolysis of the Carbamate and Ester Groups

The tert-butyl carbamate group undergoes hydrolysis under acidic or basic conditions to yield a primary amine. Similarly, the ester functionality (if present) can hydrolyze to a carboxylic acid.

Reaction Type Conditions Products
Carbamate hydrolysisTrifluoroacetic acid (TFA) or HClPiperidine-2-(((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)methyl)amine
Ester hydrolysisAqueous HCl/NaOH or enzymaticCorresponding carboxylic acid derivative

Mechanistic Notes :

  • Acidic hydrolysis protonates the carbonyl oxygen, facilitating nucleophilic attack by water.

  • Basic hydrolysis proceeds via deprotonation, generating a tetrahedral intermediate.

Deprotection of the tert-Butyl Group

The tert-butyl carbamate (Boc) group is cleaved under strongly acidic conditions, liberating the free amine. This reaction is critical for generating reactive intermediates in drug synthesis.

Example :
Boc-protected amineTFA, CH2Cl2Free amine+CO2+tert-butanol\text{Boc-protected amine} \xrightarrow{\text{TFA, CH}_2\text{Cl}_2} \text{Free amine} + \text{CO}_2 + \text{tert-butanol}

Key Applications :

  • Used to unmask the primary amine for further functionalization (e.g., amide bond formation).

Nucleophilic Substitution at the Benzoisothiazole Moiety

The electron-deficient benzo[d]isothiazole 1,1-dioxide ring enables nucleophilic substitution at the 3-position.

Nucleophile Conditions Product
AminesDMF, 80°CSubstituted benzoisothiazole derivatives
ThiolsBasic aqueous solutionThioether-linked compounds

Structural Influence :

  • The sulfone group enhances electrophilicity at adjacent positions, facilitating attack by soft nucleophiles.

Catalytic Hydrogenation

While not explicitly documented for this compound, catalytic hydrogenation could reduce unsaturated bonds in derivatives or intermediates.

Potential Targets :

  • Reduction of nitro groups or alkenes in modified structures to generate amines or alkanes.

Biochemical Interactions

Though not a traditional chemical reaction, the compound interacts with metallo-β-lactamase enzymes (e.g., VIM-2, NDM-1) via:

  • Hydrogen bonding : Between the phosphonate group and active-site residues (e.g., Asn220 in NDM-1).

  • π–cation interactions : The piperidine nitrogen engages with aromatic residues (e.g., Phe70 in NDM-1) .

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of tert-butyl 2-(((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)methyl)piperidine-1-carboxylate is its antimicrobial activity. Research has shown that derivatives of isothiazole compounds possess significant antibacterial properties. For instance, studies have demonstrated that similar compounds exhibit effective inhibition against a range of bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Recent investigations into the anticancer potential of this compound have yielded promising results. The synthesis and evaluation of related compounds have shown activity against various cancer cell lines. For example, derivatives with isothiazole moieties have been reported to induce apoptosis in cancer cells through mechanisms involving tubulin polymerization inhibition and disruption of microtubule dynamics . This suggests that this compound may also exhibit similar anticancer effects.

Antitubercular Activity

The compound's structure suggests potential antitubercular activity. Research indicates that compounds with similar functional groups have been evaluated for their efficacy against Mycobacterium tuberculosis. In vitro studies have shown that certain derivatives can inhibit vital mycobacterial enzymes, which are essential for the survival of the bacteria . This positions this compound as a candidate for further exploration in tuberculosis treatment.

Case Study 1: Synthesis and Evaluation of Antimicrobial Properties

In a study published in a peer-reviewed journal, researchers synthesized several derivatives based on isothiazole structures and evaluated their antimicrobial properties against common pathogens. The study found that specific modifications to the piperidine ring enhanced antimicrobial activity significantly, suggesting a structure-activity relationship that could be exploited for drug development .

Case Study 2: Anticancer Activity Assessment

Another study focused on the cytotoxic effects of related compounds on breast cancer cell lines. The results indicated that certain derivatives resulted in substantial cell death through apoptosis. The mechanism of action was linked to the inhibition of tubulin polymerization, which is critical for cancer cell proliferation . This finding supports the hypothesis that this compound could similarly impact cancer cell viability.

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
Compound AAntimicrobialS. aureus15
Compound BAnticancerMCF-70.99
Compound CAntitubercularM. tuberculosis12

Table 2: Structure-Activity Relationship Insights

Modification TypeObserved Effect
Isothiazole moiety additionIncreased antimicrobial activity
Piperidine ring substitutionEnhanced cytotoxicity against cancer cells

Mechanism of Action

The mechanism of action of tert-Butyl 2-(((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The benzoisothiazole moiety may interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity, while the tert-butyl ester group may influence its pharmacokinetic properties.

Comparison with Similar Compounds

Positional Isomerism (2- vs. 3-Substituted Piperidine)

The positional isomer tert-Butyl 3-(((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)methyl)piperidine-1-carboxylate (CAS: 1353958-84-5) shares the same molecular formula and weight as the target compound but differs in the substitution position on the piperidine ring.

Ring Size Variation (Piperidine vs. Pyrrolidine)

Replacing the piperidine ring with pyrrolidine (tert-Butyl 2-(((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)methyl)pyrrolidine-1-carboxylate, CAS: 1420825-95-1) reduces the ring size from six to five members. This change decreases steric hindrance and alters the nitrogen’s basicity, which could enhance solubility or modify interactions with biological targets .

Heterocycle and Substituent Modifications

The benzoimidazole derivative tert-Butyl 3-((1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)amino)piperidine-1-carboxylate (CAS: 1420975-44-5) introduces a chlorinated benzyl group and eliminates the sulfone moiety. These modifications increase hydrophobicity and molecular weight, correlating with its higher hazard profile (H315: skin irritation) .

Biological Activity

tert-Butyl 2-(((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)methyl)piperidine-1-carboxylate is a complex organic compound that integrates a piperidine moiety with a benzo[d]isothiazole derivative. This compound is notable for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is C18H25N3O4SC_{18}H_{25}N_{3}O_{4}S, with a molecular weight of approximately 379.47 g/mol . The structure incorporates a tert-butyl group, which contributes to its steric hindrance and stability, alongside the bioactive benzo[d]isothiazole moiety.

Antimicrobial Properties

Research indicates that compounds with benzo[d]isothiazole structures are often investigated for their antimicrobial properties. The presence of the piperidine ring further enhances the potential for analgesic and anti-inflammatory activities. Preliminary studies suggest that this compound may exhibit moderate antibacterial activity .

The biological activity of this compound is primarily attributed to its structural components. The benzo[d]isothiazole moiety is known for its interaction with various biological targets, which may elucidate its therapeutic effects. Interaction studies are crucial for understanding the mechanisms through which this compound exerts its effects on microbial cells and other biological systems.

Case Studies and Experimental Data

Several studies have evaluated the biological efficacy of similar compounds. For instance, a study on piperidinothiosemicarbazones demonstrated significant tuberculostatic activity against Mycobacterium tuberculosis strains, highlighting how structural modifications can influence antimicrobial potency .

Compound NameStructure FeaturesUnique Characteristics
PiperidinothiosemicarbazonesContains piperidine and thiosemicarbazone groupsStrong inhibitory effect on M. tuberculosis
tert-butyl carbamateSimple carbamate structureLacks additional heterocyclic components

This table illustrates how structural variations can lead to differing biological activities, emphasizing the importance of functional groups in drug design.

Synthesis and Development

The synthesis of this compound involves multiple steps, each requiring careful control to ensure high yields and purity. The synthesis pathway typically includes:

  • Formation of the piperidine derivative.
  • Introduction of the benzo[d]isothiazole moiety.
  • Finalization through carbamate formation.

Q & A

Q. What are the key steps in synthesizing tert-butyl 2-(((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)methyl)piperidine-1-carboxylate?

The synthesis typically involves:

  • Step 1 : Formation of the benzo[d]isothiazole-1,1-dioxide core via cyclization of o-aminobenzenethiolsulfonic acid derivatives under controlled oxidation (e.g., using H₂O₂ or m-CPBA) .
  • Step 2 : Introduction of the amino-methylpiperidine moiety through nucleophilic substitution or reductive amination. For example, coupling the isothiazole sulfonamide with tert-butyl 2-(aminomethyl)piperidine-1-carboxylate using EDCI/HOBt in DMF .
  • Step 3 : Purification via silica gel chromatography or recrystallization (common solvents: ethyl acetate/hexane or DCM/methanol) .

Q. How can the structure of this compound be confirmed post-synthesis?

A multi-technique approach is essential:

  • NMR : Analyze ¹H/¹³C NMR to verify piperidine ring protons (δ 1.4–3.5 ppm) and tert-butyl groups (δ 1.2–1.4 ppm). The benzoisothiazole sulfone group shows characteristic deshielded aromatic protons (δ 7.5–8.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ with an exact mass matching the molecular formula (e.g., C₁₈H₂₆N₃O₄S: 380.1645) .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal diffraction (using SHELXL ) resolves bond angles and stereochemistry.

Q. What are the recommended storage conditions to ensure compound stability?

  • Short-term : Store at –20°C in airtight, light-protected vials under inert gas (argon/nitrogen) to prevent oxidation .
  • Long-term : Lyophilize and keep at –80°C with desiccants (silica gel). Avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can reaction yields be optimized during the coupling of the benzoisothiazole and piperidine moieties?

Key factors include:

  • Catalyst Selection : Use Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling if aryl halides are involved .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while additives like DIEA improve amine coupling efficiency .
  • Temperature Control : Microwave-assisted synthesis at 80–100°C reduces reaction time from hours to minutes .

Q. How should researchers resolve contradictions between computational predictions and experimental spectroscopic data?

  • Validation : Cross-check NMR chemical shifts with DFT calculations (Gaussian 16) using the GIAO method .
  • Dynamic Effects : Account for solvent polarity (e.g., DMSO-d₆ vs. CDCl₃) and pH in NMR simulations .
  • Crystallography : If discrepancies persist, obtain X-ray data to validate stereoelectronic effects influencing spectral profiles .

Q. What pharmacological mechanisms are hypothesized for this compound based on its structural features?

  • Sulfonamide Activity : The 1,1-dioxidobenzo[d]isothiazol group may inhibit carbonic anhydrase or bacterial dihydropteroate synthase (DHPS), analogous to sulfonamide antibiotics .
  • Piperidine Interactions : The tert-butyl piperidine moiety could enhance blood-brain barrier penetration, suggesting potential CNS applications. Validate via in vitro assays (e.g., enzyme inhibition IC₅₀) and molecular docking (AutoDock Vina) .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • ADMET Prediction : Use SwissADME to optimize logP (target <3), polar surface area (<90 Ų), and rule-of-five compliance .
  • Metabolite Profiling : Identify labile sites (e.g., tert-butyl ester) prone to hydrolysis using MetaSite .
  • Docking Studies : Screen derivatives against target proteins (e.g., COX-2) to prioritize synthesis .

Methodological Notes

  • Contradictions in Synthesis Routes : Variations in coupling conditions (e.g., EDCI vs. DCC) may arise due to steric hindrance from the tert-butyl group. Pilot small-scale reactions to compare yields .
  • Safety Protocols : Always handle sulfonamide intermediates in fume hoods due to potential respiratory sensitization .

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